molecular formula C18H20BrClN2 B10887115 1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine

1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine

Cat. No.: B10887115
M. Wt: 379.7 g/mol
InChI Key: LYMAJEWDXJNEPZ-UHFFFAOYSA-N
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Description

1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine is an organic compound that belongs to the class of piperazines This compound is characterized by the presence of a piperazine ring substituted with 3-bromobenzyl and 4-chlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine typically involves the reaction of piperazine with 3-bromobenzyl chloride and 4-chlorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or acetonitrile.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the halogen atoms.

    Substitution: Formation of substituted derivatives with different nucleophiles replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3-Chlorobenzyl)-4-(4-bromobenzyl)piperazine
  • 1-(3-Bromobenzyl)-4-(4-fluorobenzyl)piperazine
  • 1-(3-Iodobenzyl)-4-(4-chlorobenzyl)piperazine

Comparison: 1-(3-Bromobenzyl)-4-(4-chlorobenzyl)piperazine is unique due to the presence of both bromine and chlorine substituents on the benzyl groups. This combination of substituents can influence the compound’s reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research and industrial purposes.

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(3-bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15/h1-7,12H,8-11,13-14H2

InChI Key

LYMAJEWDXJNEPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Br

Origin of Product

United States

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